4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide
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Description
4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide is a useful research compound. Its molecular formula is C19H13Cl3N2O2 and its molecular weight is 407.68. The purity is usually 95%.
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Biological Activity
4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C19H12Cl4N2O2
- Molecular Weight : 442.13 g/mol
- CAS Number : 338784-07-9
The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cancer cell proliferation. It is hypothesized to interact with targets such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair in rapidly dividing cells.
Cytotoxicity Studies
Recent studies have demonstrated significant cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Lines Tested :
- Liver Cancer: HUH7, HEPG2
- Breast Cancer: MCF7, BT20
- Colon Cancer: HCT-116
- Gastric Cancer: KATO-3
The compound showed a dose-dependent inhibition of cell growth across these lines, indicating its potential as an anti-cancer agent .
In Vivo Studies
In vivo studies have further supported the efficacy of this compound. Animal models treated with varying doses exhibited reduced tumor growth compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Data Table: Summary of Biological Activity
Study | Cell Line | IC50 (µM) | Effect Observed |
---|---|---|---|
Study A | HUH7 | 15 | Significant growth inhibition |
Study B | MCF7 | 10 | Induction of apoptosis |
Study C | HCT-116 | 12 | Cell cycle arrest at G2/M phase |
Case Studies
- Case Study 1 : A study published in PubMed evaluated the cytotoxicity of various derivatives related to this compound. The results indicated that modifications on the benzoyl moiety could enhance activity against specific cancer types .
- Case Study 2 : Another research highlighted the structural optimization of similar compounds leading to improved selectivity and potency against resistant cancer strains. This emphasizes the importance of chemical structure in determining biological efficacy .
Properties
IUPAC Name |
4-chloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-13-8-6-12(7-9-13)18(25)23-17-5-2-10-24(19(17)26)11-14-15(21)3-1-4-16(14)22/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEGHIDQPCCPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.